
2-Methyl-6-vinylbenzoic acid
Vue d'ensemble
Description
2-Methyl-6-vinylbenzoic acid is a derivative of benzoic acid with a methyl group at the 2nd position and a vinyl group at the 6th position . It’s used as an intermediate in organic syntheses .
Synthesis Analysis
The synthesis of 2-Methyl-6-vinylbenzoic acid can be achieved through the Wittig Reaction . This reaction involves the conversion of an aldehyde or ketone to an alkene using a phosphonium ylide, which is formed by the reaction of a phosphine with an alkyl halide .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-vinylbenzoic acid can be represented by the InChI code:1S/C10H10O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .
Applications De Recherche Scientifique
Polymer Chemistry and Bioactive Molecule Synthesis
2-Vinylbenzoic acids, closely related to 2-methyl-6-vinylbenzoic acid, are vital in polymer chemistry and as precursors for bioactive molecules. A palladium-catalyzed deoxygenative approach facilitates the generation of 2-vinylbenzoic acids from alkyl aryl ketones, highlighting their utility in scalable synthesis processes (S. Ram et al., 2020).
Synthetic Dye Removal
Imidazole-functionalized polymers, like 2-methylimidazole grafted poly-vinylbenzyl chloride, demonstrate exceptional abilities in removing synthetic dyes from aqueous systems. These materials exhibit outstanding removal activity and reusability, making them efficient agents for environmental applications (Brian Hyun Choi et al., 2017).
Chirality in Cyclocopolymerization
Chirality induction in cyclocopolymerization using bis(p-vinylbenzoate) monomers has been studied extensively. These processes, involving carbohydrates and styrene, result in polymers with specific chiroptical properties, significant for materials science and stereochemistry (O. Haba et al., 1995).
Catalytic Applications
N-heterocyclic carbenes, utilizing imidazol-2-ylidenes derived from vinyl substances, serve as efficient catalysts in transesterification between esters and alcohols. These catalytic processes highlight the role of vinyl derivatives in organic synthesis and pharmaceutical applications (G. Grasa et al., 2002).
Synthesis of Functional Monomers
Vinylbenzoic acid derivatives are key in synthesizing active ester monomers. These monomers under free radical polymerization yield reactive polymers, which are crucial in materials science and polymer chemistry (Katja Nilles et al., 2007).
Synthesis of Pharmaceutical Compounds
The synthesis of 2-(2-formylalkyl)arenecarboxylic acid derivatives, commonly used in pharmaceuticals for treating conditions like obesity and Alzheimer's disease, can be enhanced by the hydroformylation of vinyl arene derivatives, including 2-vinylbenzoic acid (P. Dydio et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds, such as benzoic acid derivatives, often target enzymes or receptors in the body, altering their function .
Mode of Action
Benzoic acid derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function .
Biochemical Pathways
Benzoic acid derivatives can potentially influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds can cause a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-6-vinylbenzoic acid . For example, the compound’s activity might be affected by the pH of its environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets .
Propriétés
IUPAC Name |
2-ethenyl-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXYGIAYUPGQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-vinylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



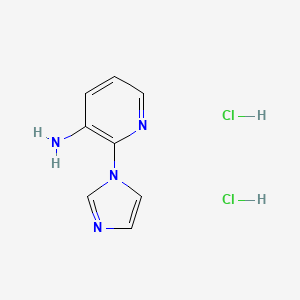
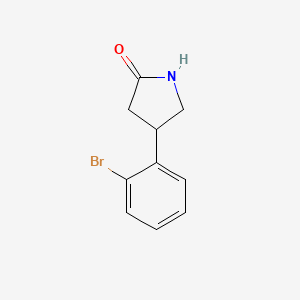
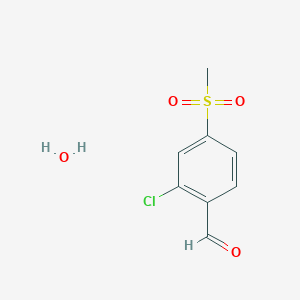


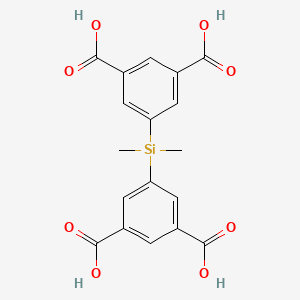

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)


![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

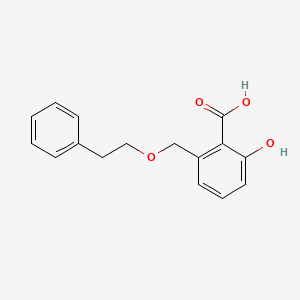
![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)